N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a chlorobenzyl group, and a nitrobenzenesulfonamide moiety, making it a subject of interest for its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The chlorobenzyl group is introduced via nucleophilic substitution reactions, while the nitrobenzenesulfonamide moiety is incorporated through sulfonation and nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to ensure selectivity and yield of the desired products.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiadiazole compounds. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures.
Scientific Research Applications
N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-NITRO-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research explores its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactivity.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death or growth inhibition. The exact pathways and molecular targets are subjects of ongoing research to fully elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound shares the chlorobenzyl group and exhibits similar biological activities.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with a chlorobenzyl group, used in different applications.
Uniqueness
N-[5-(4-CHLOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a thiadiazole ring and a nitrobenzenesulfonamide moiety, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O4S2/c16-11-3-1-10(2-4-11)9-14-17-18-15(25-14)19-26(23,24)13-7-5-12(6-8-13)20(21)22/h1-8H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFQATVFYADAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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